REACTION_CXSMILES
|
CO.C[O-].[Na+].CO.[Br:8][CH2:9][CH2:10]Br.[F:12][C:13]1[CH:14]=[C:15]([SH:19])[CH:16]=[CH:17][CH:18]=1>O.C(OCC)(=O)C>[F:12][C:13]1[CH:14]=[C:15]([S:19][CH2:10][CH2:9][Br:8])[CH:16]=[CH:17][CH:18]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide methanol
|
Quantity
|
0.83 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 1 hour, at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
WAIT
|
Details
|
at 50° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
by heating for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with an aqueous saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography [eluent; hexane]
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)SCCBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |